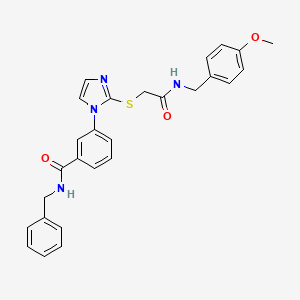

![molecular formula C14H12F3N3O3S B2794806 6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797713-03-1](/img/structure/B2794806.png)

6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

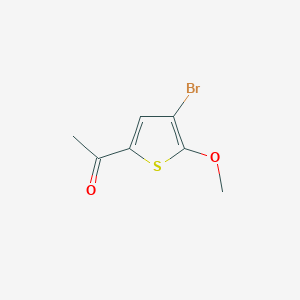

“6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic compound. It contains a trifluoromethoxy group, which is becoming more and more important in both agrochemical research and pharmaceutical chemistry . The trifluoromethoxy group is strongly electron-withdrawing .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a pyrimidine ring, a phenyl ring, and a trifluoromethoxy group .Chemical Reactions Analysis

The trifluoromethoxy group in the compound is electron-withdrawing, which can influence the compound’s reactivity . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .Aplicaciones Científicas De Investigación

Antimicrobial Activity Several studies have demonstrated the antimicrobial properties of compounds within the tetrahydropyrido[4,3-d]pyrimidine class. Mittal, Sarode, and Vidyasagar (2011) and Ziarani, Nasab, Rahimifard, and Soorki (2015) reported significant antibacterial and antifungal activities for synthesized compounds. Cieplik, Pluta, and Gubrynowicz (2004) also noted the interesting antibacterial and antifungal activity of sulfonyl derivatives of pyrimido[4,5-d]pyrimidines.

Other Biological Activities Further research indicates the potential of these compounds in various biological applications. For instance, the cyclization transformation of a related sulfonylurea herbicide and its metabolites in soil was investigated by Rouchaud, Neus, and Moulard (2003), highlighting the chemical stability and transformation of these compounds in agricultural contexts. Redda and Gangapuram (2007) discussed the synthesis and anti-cancer activity profiles of a series of 1,3,4-oxadiazoles containing a tetrahydrohydropyridine moiety, suggesting potential applications in cancer treatment.

Synthesis Methodologies and Chemical Properties Elattar and Mert (2016) reviewed the synthesis methodologies, reactions, and structure features of pyrido[4,3-d]pyrimidines, providing insights into the diverse synthetic routes and their biological implications. Asano, Komiya, Koike, Koga, Nakatani, and Isobe (2010) synthesized a series of tetrahydropyrido[4,3-d]pyrimidines containing substituted phenyl sulfonamide and evaluated their inhibitory activity against CaMKII, indicating their potential in drug development.

Direcciones Futuras

The future directions for research on “6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Trifluoromethoxy-containing compounds are becoming increasingly important in agrochemical research and pharmaceutical chemistry, and it is expected that many novel applications will be discovered in the future .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the suzuki–miyaura coupling reaction, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which similar compounds are used, plays a crucial role in the synthesis of various organic compounds . These compounds can further participate in various biochemical pathways.

Result of Action

The suzuki–miyaura coupling reaction, in which similar compounds are used, is known to result in the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds with potential biological activity.

Propiedades

IUPAC Name |

6-[4-(trifluoromethoxy)phenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O3S/c15-14(16,17)23-11-1-3-12(4-2-11)24(21,22)20-6-5-13-10(8-20)7-18-9-19-13/h1-4,7,9H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJKSYHZMDOEDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dichlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2794727.png)

![1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2794733.png)

![6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2794734.png)

![2-chloro-5-({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)pyrazine](/img/structure/B2794737.png)

![4-{[5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrol-3-yl]sulfonyl}morpholine](/img/structure/B2794738.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2794744.png)

![Methyl (E)-4-oxo-4-[3-(2,2,2-trifluoroethylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2794745.png)